molecular formula C10H5O5- B1262938 Flaviolin-2-olate

Flaviolin-2-olate

Cat. No. B1262938
M. Wt: 205.14 g/mol
InChI Key: XNPCAGMCQDGQKK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Flaviolin-2-olate is conjugate base of flaviolin. It is a conjugate base of a flaviolin.

Scientific Research Applications

Biosynthesis and Structural Insights

  • Flaviolin-2-olate, also known as flaviolin, is studied for its biosynthesis involving polyketide origins. Tracer experiments have shown the conversion of shikimic acid into flaviolin through a pathway involving acetic acid (McGovern & Bentley, 1975).
  • The structure and activity of Cytochrome P450 158A2, which is suggested to produce polymers of flaviolin, have been extensively studied. This pigment is believed to protect microbes from UV radiation. The enzyme shows a unique ability to produce dimer and trimer products from flaviolin (Zhao et al., 2005).

Potential Medical Applications

  • Flaviolin has been proposed as a potential inhibitor of the 3-chymotrypsin-like protease (3CLpro) of the novel coronavirus SARS-CoV2. This finding is based on docking and molecular dynamics studies, suggesting its potential in COVID-19 treatment (Rao et al., 2020).

Antimicrobial Activity

  • Flavonoids, including flaviolin, are known for their antimicrobial activities. They have been shown to possess antifungal, antiviral, and antibacterial properties. This makes them subjects of increasing interest in anti-infective research (Cushnie & Lamb, 2005).

Health Benefits and Nutritional Aspects

  • Flaviolin is part of the flavonoid class, which is known for various pharmacological potentials. Their widespread presence in foods and beverages has sparked interest in their therapeutic potential for a variety of human diseases (Havsteen, 1983).
  • Dietary intake of flavan-3-ols, a category including flaviolin, has been linked to beneficial effects on vascular function. This highlights the importance of flavonoids in dietary habits and their potential health implications (Vogiatzoglou et al., 2013).

Biochemical and Pharmacological Reviews

  • The biochemical and pharmacological aspects of flavonoids, such as flaviolin, have been reviewed to stimulate interest in their clinical applications. These compounds show promise in treating a range of health disorders, including inflammation, cancer, cardiovascular issues, and hypoglycemia (Cheng et al., 2020).

properties

Product Name

Flaviolin-2-olate

Molecular Formula

C10H5O5-

Molecular Weight

205.14 g/mol

IUPAC Name

6,8-dihydroxy-3,4-dioxonaphthalen-1-olate

InChI

InChI=1S/C10H6O5/c11-4-1-5-9(6(12)2-4)7(13)3-8(14)10(5)15/h1-3,11-13H/p-1

InChI Key

XNPCAGMCQDGQKK-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)C=C2[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flaviolin-2-olate
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Reactant of Route 6
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